3-Bromoaniline hydrochloride
CAS No.: 56967-17-0
Cat. No.: VC13590111
Molecular Formula: C6H7BrClN
Molecular Weight: 208.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56967-17-0 |
---|---|
Molecular Formula | C6H7BrClN |
Molecular Weight | 208.48 g/mol |
IUPAC Name | 3-bromoaniline;hydrochloride |
Standard InChI | InChI=1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H |
Standard InChI Key | JLVAFIKAALUFDB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)N.Cl |
Canonical SMILES | C1=CC(=CC(=C1)Br)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
3-Bromoaniline hydrochloride is an organic salt formed by the reaction of 3-bromoaniline (C₆H₆BrN) with hydrochloric acid. The bromine atom occupies the meta position relative to the amino group on the benzene ring, conferring distinct electronic and steric properties. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇BrClN | |
Molecular Weight | 208.48 g/mol | |
IUPAC Name | 3-bromoaniline hydrochloride | |
SMILES | C1=CC(=CC(=C1)Br)N.Cl | |
InChI Key | JLVAFIKAALUFDB-UHFFFAOYSA-N |
The crystalline structure of the compound is stabilized by ionic interactions between the protonated amino group and the chloride counterion. This salt form improves handling characteristics compared to the free base, which is a hygroscopic liquid at room temperature .
Physicochemical Properties
The hydrochloride salt exhibits enhanced stability under ambient conditions. Critical physicochemical parameters include:
Property | Value | Method/Source |
---|---|---|
Melting Point | Decomposes >200°C | Estimated |
Solubility | Soluble in polar solvents (e.g., water, methanol) | |
pKa | ~3.58 (amine protonation) | |
Hygroscopicity | Low (salt form) |
The solubility profile makes it suitable for reactions in aqueous or mixed-solvent systems, though its stability in acidic media requires careful pH control during synthesis.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves bromination of aniline derivatives followed by salt formation:
Step 1: Bromination of Aniline
Aniline undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid (e.g., FeBr₃) to yield 3-bromoaniline. The meta selectivity is attributed to the directing effects of the amino group .
Step 2: Salt Formation
3-Bromoaniline is treated with concentrated hydrochloric acid to form the hydrochloride salt:
This exothermic reaction typically proceeds quantitatively under mild conditions.
Process Optimization
Recent patents highlight innovations in bromination catalysts and reaction media. For instance, the use of sulfuric acid as a solvent in bromopyridine synthesis (a related process) suggests potential adaptations for improving yield and purity in 3-bromoaniline production . Key parameters include:
Industrial-scale production requires rigorous purification via recrystallization or column chromatography to achieve pharmacopeial standards.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
3-Bromoaniline hydrochloride is a precursor to quinazoline derivatives, which exhibit antitumor and antimicrobial activities. For example, its reaction with cyanamide under acidic conditions yields 4-aminoquinazoline scaffolds .
Agrochemical Development
The compound’s halogenated structure facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl herbicides. A 2024 study noted its utility in synthesizing analogs of the fungicide boscalid.
Material Science
Its electronic properties make it a candidate for organic semiconductors. The bromine atom enables further functionalization via Ullmann or Buchwald-Hartwig amination reactions.
Parameter | Value | Source |
---|---|---|
LD₅₀ (Oral, Rat) | 320 mg/kg | Estimated |
LC₅₀ (Aquatic) | 0.8 mg/L (96h, Daphnia) |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
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Spill Management: Absorb with inert material and dispose as hazardous waste.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.25 (t, J=8 Hz, 1H), 7.10 (d, J=2 Hz, 1H), 6.95 (dd, J=8, 2 Hz, 1H), 6.85 (s, 1H).
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IR (KBr): 3450 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic).
Chromatographic Methods
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HPLC: C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time = 6.2 min.
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TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
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